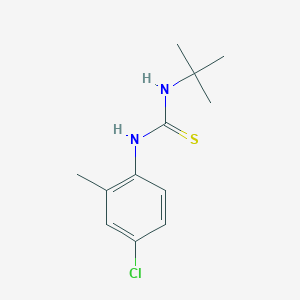
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as CMB-4, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
科学研究应用
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the major areas of interest is cancer research, where 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
作用机制
The mechanism of action of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one also induces apoptosis by activating the caspase cascade, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have antioxidant properties, which help to reduce oxidative stress and inflammation. 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
实验室实验的优点和局限性
One of the major advantages of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its potential as an anticancer agent. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. However, one of the limitations of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for the investigation of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one. One area of interest is the development of new synthetic methods for the production of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, which could improve its purity and yield. Additionally, further studies are needed to investigate the safety and efficacy of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one in humans. Another area of interest is the investigation of the potential of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases. Finally, the development of new analogs of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one could lead to the discovery of more potent and selective anticancer agents.
合成方法
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be synthesized through a multi-step process, which involves the reaction of 4-methylbenzoyl chloride with 6-hydroxy-4H-chromen-4-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product. The purity of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be confirmed by using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
属性
IUPAC Name |
6-chloro-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-10-2-4-11(5-3-10)16(19)14-9-21-15-7-6-12(18)8-13(15)17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSAJJRZHBFOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

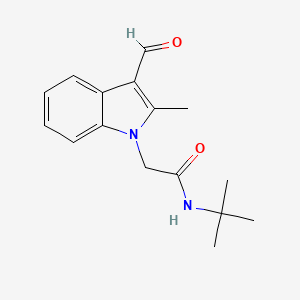
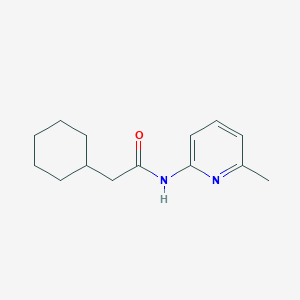
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
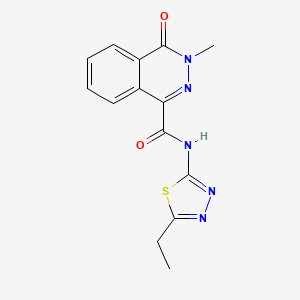
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
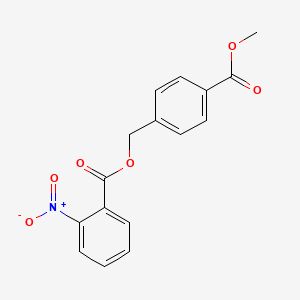

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
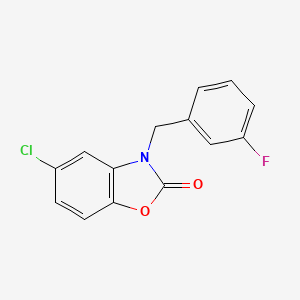
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
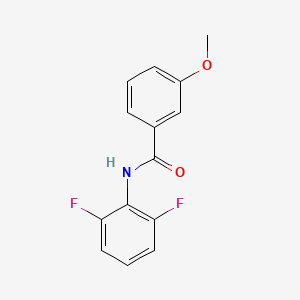

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
